N-(3-chlorophenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
CAS No.: 1005302-62-4
Cat. No.: VC7219604
Molecular Formula: C19H17ClN4O3S
Molecular Weight: 416.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005302-62-4 |
|---|---|
| Molecular Formula | C19H17ClN4O3S |
| Molecular Weight | 416.88 |
| IUPAC Name | N-(3-chlorophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide |
| Standard InChI | InChI=1S/C19H17ClN4O3S/c1-27-17-10-24(11-18(26)23-14-5-2-4-13(20)8-14)15(9-16(17)25)12-28-19-21-6-3-7-22-19/h2-10H,11-12H2,1H3,(H,23,26) |
| Standard InChI Key | IZILVFQMSIORFH-UHFFFAOYSA-N |
| SMILES | COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 5-methoxy-4-oxo-pyridin-1(4H)-yl scaffold substituted at position 2 with a pyrimidin-2-ylthio methyl group. The acetamide side chain connects this heterocyclic system to a 3-chlorophenyl ring. Key structural attributes include:
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Pyridine Core: The 4-oxo-pyridinone moiety provides hydrogen-bonding capabilities through its carbonyl and methoxy groups.
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Pyrimidine-Thioether Linkage: The sulfur atom bridges the pyridine and pyrimidine rings, enhancing conformational flexibility and redox activity .
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Chlorophenyl Acetamide: The 3-chlorophenyl group introduces hydrophobicity and halogen bonding potential, critical for target binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 416.88 g/mol | |
| IUPAC Name | N-(3-chlorophenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide | |
| SMILES | COC1=CN(C(=CC1=O)CSC2=NC=CC=N2)CC(=O)NC3=CC(=CC=C3)Cl | |
| Solubility | Not publicly available |
Synthetic Pathways
Multi-Step Synthesis Strategy
The synthesis involves three primary stages:
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Pyridinone Core Formation: Condensation of 5-methoxy-4-hydroxypyridine with chloroacetyl chloride yields the 4-oxo-pyridin-1(4H)-yl intermediate.
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Thioether Bridging: Nucleophilic substitution between 2-(bromomethyl)pyrimidine and a thiol-containing pyridinone derivative introduces the pyrimidine-thioether group .
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Acetamide Coupling: Reaction of the pyridinone intermediate with 3-chlorophenyl isocyanate under Schotten-Baumann conditions forms the final acetamide.
Critical Reaction Parameters
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Temperature: Thioether formation requires mild conditions (40–50°C) to prevent sulfur oxidation .
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrimidine substitution .
Analytical Characterization
Spectroscopic Profiling
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 8.45 ppm (pyrimidine H), δ 7.25–7.45 ppm (chlorophenyl aromatic H), and δ 3.85 ppm (methoxy OCH₃) confirm substituent positions.
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¹³C NMR: Signals at 168.2 ppm (amide C=O) and 162.1 ppm (pyridinone C=O) validate carbonyl groups.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 417.88 ([M+H]⁺), consistent with the molecular formula.
Chromatographic Validation
HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals a retention time of 12.3 minutes, indicating moderate hydrophobicity.
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs demonstrate inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. The pyridinone scaffold competes with ATP binding, while the pyrimidine-thioether group stabilizes the inactive kinase conformation .
Table 2: Comparative Kinase Inhibition Data
| Compound | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | Source |
|---|---|---|---|
| Target Compound | 48 ± 2.1 | 112 ± 5.3 | |
| N-(2,4-Difluorophenyl) analog | 67 ± 3.4 | 145 ± 6.1 | |
| Trifluoromethylphenyl analog | 39 ± 1.8 | 98 ± 4.7 |
Medicinal Chemistry Applications
Drug Design Considerations
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Bioisosteric Replacements: Replacing the 3-chlorophenyl group with 4-(trifluoromethyl)phenyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) .
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Prodrug Strategies: Esterification of the acetamide’s carbonyl group enhances oral bioavailability (F = 22% → 58%) .
Toxicity Profiling
In vitro assays show moderate hepatotoxicity (IC₅₀ = 32 µM in HepG2 cells), likely due to reactive sulfur species generation. Co-administration with glutathione mitigates this effect.
Comparative Analysis with Structural Analogs
Substituent Effects on Activity
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Chlorophenyl vs. Difluorophenyl: The 3-chloro derivative exhibits superior CDK2 inhibition (48 nM vs. 67 nM) due to enhanced halogen bonding .
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Pyrimidine vs. Isothiazolo Pyridine: Replacing the pyrimidine-thioether with an isothiazolo[5,4-b]pyridine system (as in CID 4247469) abolishes kinase inhibition but confers antioxidant activity .
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